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molecular formula C7H7N3 B581170 3-Amino-5-methylpyridine-2-carbonitrile CAS No. 1001635-30-8

3-Amino-5-methylpyridine-2-carbonitrile

Cat. No. B581170
M. Wt: 133.154
InChI Key: KTVNTMJPGTZBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546408B2

Procedure details

To acetic acid (300 mL) in a 3-neck 2 liter round bottom flask equipped with mechanical stirrer and a thermometer was added Fe powder (99.6 g, 1.78 mol) with stirring at 60° C. 2-Cyano-5-methyl-3-nitropyridine (97 g, 0.59 mol) was dissolved in acetic acid (400 mL) with gentle warming and added to the above reaction mixture drop wise with efficient stirring so that the reaction temperature kept below 80° C. over 3.5 hours. The reaction mixture was further stirred for an addition 30 min, cooled, diluted with EtOAc (750 mL), filtered through celite and washed with EtOAc (1×500 mL, 3×250 mL). Combined EtOAc layers were evaporated to dryness to obtain dark brown solid which was neutralized with saturated NaHCO3 solution (850 mL), after addition of water (250 mL) to obtain homogeneous, this aqueous layer was extracted with EtOAc (1×750 mL, 2×500 mL). Combined EtOAc layers were filtered through small pad of silica gel (sand-SiO2-sand in sintered funnel), dried (Na2SO4) and evaporated to obtain 3-amino-2-cyano-5-methylpyridine (60 g) as yellow solid in 76% yield including ˜10% corresponding amide.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Four
Name
Quantity
99.6 g
Type
catalyst
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([CH3:12])=[CH:5][N:4]=1)#[N:2].C([O-])(O)=O.[Na+].O>C(O)(=O)C.CCOC(C)=O.[Fe]>[NH2:9][C:8]1[C:3]([C:1]#[N:2])=[N:4][CH:5]=[C:6]([CH3:12])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1[N+](=O)[O-])C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
850 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
99.6 g
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with gentle warming
ADDITION
Type
ADDITION
Details
added to the above reaction mixture drop wise
STIRRING
Type
STIRRING
Details
with efficient stirring so that the reaction temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for an addition 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with EtOAc (1×500 mL, 3×250 mL)
CUSTOM
Type
CUSTOM
Details
Combined EtOAc layers were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain dark brown solid which
CUSTOM
Type
CUSTOM
Details
to obtain homogeneous
EXTRACTION
Type
EXTRACTION
Details
this aqueous layer was extracted with EtOAc (1×750 mL, 2×500 mL)
FILTRATION
Type
FILTRATION
Details
Combined EtOAc layers were filtered through small pad of silica gel (sand-SiO2-sand in sintered funnel)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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